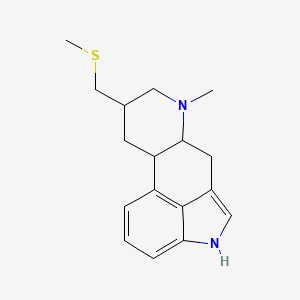
6-Methyl-8-((methylthio)methyl)ergoline (8beta)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-((methylthio)methyl)ergoline (8beta) is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This particular compound has a molecular formula of C17H22N2S and a molecular weight of 286.44 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-((methylthio)methyl)ergoline (8beta) typically involves the alkylation of an ergoline precursor with a methylthioalkylating agent. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-((methylthio)methyl)ergoline (8beta) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the ergoline core.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced ergoline derivatives.
Substitution: Various substituted ergoline derivatives.
Scientific Research Applications
6-Methyl-8-((methylthio)methyl)ergoline (8beta) has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergoline derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-8-((methylthio)methyl)ergoline (8beta) involves its interaction with various molecular targets, including dopamine receptors and serotonin receptors. The compound can modulate neurotransmitter release and receptor activity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pergolide: Another ergoline derivative used in the treatment of Parkinson’s disease.
Bromocriptine: An ergoline derivative used to treat hyperprolactinemia and Parkinson’s disease.
Cabergoline: Used to treat disorders associated with hyperprolactinemia.
Uniqueness
6-Methyl-8-((methylthio)methyl)ergoline (8beta) is unique due to its specific methylthio substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may offer advantages in terms of selectivity and potency compared to other ergoline derivatives .
Properties
Molecular Formula |
C17H22N2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3 |
InChI Key |
HEZLHSNBFOCKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















